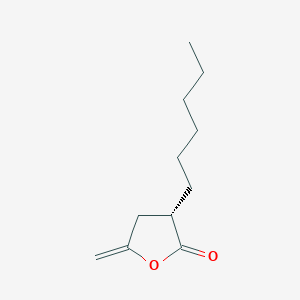

(3S)-3-Hexyl-5-methylideneoxolan-2-one

Description

(3S)-3-Hexyl-5-methylideneoxolan-2-one is a chiral lactone featuring a hexyl group at the 3-position (with S-configuration) and a methylidene (CH₂) substituent at the 5-position of the oxolan-2-one (γ-lactone) ring. This compound belongs to a class of cyclic esters with diverse applications in organic synthesis, fragrances, and pharmaceuticals. Its stereochemistry and substituent arrangement significantly influence its reactivity, solubility, and biological activity.

Properties

CAS No. |

824961-13-9 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

(3S)-3-hexyl-5-methylideneoxolan-2-one |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-10-8-9(2)13-11(10)12/h10H,2-8H2,1H3/t10-/m0/s1 |

InChI Key |

TWCUUNHKFMNEKD-JTQLQIEISA-N |

Isomeric SMILES |

CCCCCC[C@H]1CC(=C)OC1=O |

Canonical SMILES |

CCCCCCC1CC(=C)OC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between (3S)-3-Hexyl-5-methylideneoxolan-2-one and its analogs:

*Estimated based on molecular formula C₁₁H₁₈O₂.

†Estimated based on molecular formula C₉H₁₂Cl₂O₂.

Stereochemical and Electronic Effects

- Chirality: The (3S)-configuration in the target compound distinguishes it from non-chiral analogs like 5-[(E)-hex-3-enyl]oxolan-2-one. Chirality impacts biological interactions, such as enzyme binding, and may influence synthetic pathways requiring enantioselective catalysis.

- Methylidene vs. Methyl Groups : The methylidene (CH₂) group at C5 in the target compound introduces a conjugated double bond within the lactone ring, enhancing electrophilicity and reactivity in ring-opening reactions compared to the saturated 5-methyl group in 5-[(3E)-hex-3-en-1-yl]-5-methyloxolan-2-one .

- Unsaturated Side Chains : Compounds with hexenyl substituents (e.g., 5-[(E)-hex-3-enyl]oxolan-2-one) exhibit reduced conformational flexibility compared to the hexyl group in the target compound. The E-configuration in these analogs may also alter solubility and intermolecular interactions .

Physicochemical Properties

Spectral Data and Analytical Differentiation

- NMR Spectroscopy : The methylidene group in the target compound would produce distinct ¹H-NMR signals (e.g., deshielded protons at δ 5.0–6.0 ppm) compared to the methyl group (δ 1.0–1.5 ppm) in 5-[(3E)-hex-3-en-1-yl]-5-methyloxolan-2-one. and suggest that substituent electronegativity and spatial arrangement significantly influence chemical shifts .

- Mass Spectrometry : The dichlorinated analog would exhibit characteristic isotope patterns (Cl₂) in MS, absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.